

# Application Notes and Protocols for the Quantification of Famprofazone in Plasma

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## Compound of Interest

Compound Name: Famprofazone

Cat. No.: B1672048

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Famprofazone** and its primary metabolites, methamphetamine and amphetamine, in plasma samples. The protocols are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and are intended for use in research, clinical, and forensic toxicology settings.

## Method 1: Quantification of Famprofazone and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and specific quantification of **Famprofazone** and its metabolites in plasma. It involves a liquid-liquid extraction followed by derivatization to enhance the volatility and chromatographic properties of the analytes.

## Quantitative Data Summary

Parameter	Famprofazone	Methamphetamine	Amphetamine
Linearity Range	100 - 2000 ng/mL	5 - 100 ng/mL	5 - 100 ng/mL
Limit of Quantification (LOQ)	100 ng/g (in bone marrow)[1]	1.42 ng/mL[2]	1.42 ng/mL[2]
Limit of Detection (LOD)	Not explicitly stated for plasma	0.43 ng/mL[2]	0.43 ng/mL[2]
Inter-day Precision (%RSD)	< 4.6% (in bone marrow)[1]	< 15%	< 15%
Accuracy (%Bias)	< 4.6% (in bone marrow)[1]	85.58–108.33%	85.58–108.33%
Recovery	Not explicitly stated for plasma	46.35 - 84.46%	46.35 - 84.46%

## Experimental Protocol

### 1. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 1 mL of plasma into a clean glass tube.
- Add an appropriate internal standard (e.g., Amphetamine-d8).
- Add 0.2 mL of 0.4 M Sodium Hydroxide and 0.5 mL of a saturated Sodium Chloride solution. [3]
- Vortex for 30 seconds.
- Add 5 mL of tert-butyl methyl ether and mix by rocking for 20 minutes.[3]
- Centrifuge at 3000 x g for 10 minutes.
- Transfer the organic (upper) layer to a new tube.

### 2. Derivatization

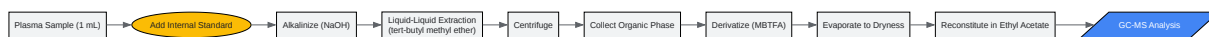
- To the extracted organic phase, add 20  $\mu\text{L}$  of N-methyl-bis(trifluoroacetamide) (MBTFA) to prevent analyte loss during evaporation.[3]
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 50  $\mu\text{L}$  of ethyl acetate for GC-MS analysis.

### 3. GC-MS Conditions

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$ ) or equivalent
- Injector Temperature: 250°C
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 1 minute
  - Ramp: 20°C/min to 280°C
  - Hold: 5 minutes at 280°C
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Injection Volume: 1  $\mu\text{L}$  (splitless)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Monitored Ions (m/z):
  - **Famprofazone**: 286, 229, 91[1]
  - Methamphetamine (derivatized): 254, 210, 118[4]

- Amphetamine (derivatized): 240, 118, 91[4]

## Workflow Diagram



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GC-MS workflow for **Famprofazone** analysis.

## Method 2: Quantification of Famprofazone and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high throughput and sensitivity for the simultaneous quantification of **Famprofazone** and its metabolites without the need for derivatization.

### Quantitative Data Summary

Parameter	Famprofazone	Methamphetamine	Amphetamine
Linearity Range	5 - 500 ng/mL (adapted)	2.5 - 320 ng/mL	2.5 - 320 ng/mL
Limit of Quantification (LOQ)	5 ng/g (in liver)[5]	2.5 ng/mL	2.5 ng/mL
Limit of Detection (LOD)	Not explicitly stated for plasma	0.25 - 1.25 ng/mL	0.25 - 1.25 ng/mL
Intra-day Precision (%RSD)	≤ 10% (in liver)[5]	< 11%	< 11%
Inter-day Precision (%RSD)	≤ 10% (in liver)[5]	< 11%	< 11%
Accuracy (%Bias)	≤ 13% (in liver)[5]	< 11%	< 11%
Recovery	> 93% (adapted)	> 93%	> 93%

## Experimental Protocol

### 1. Sample Preparation (Protein Precipitation)

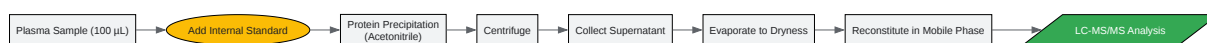
- Pipette 100  $\mu$ L of plasma into a microcentrifuge tube.
- Add an appropriate internal standard (e.g., Methamphetamine-d5).
- Add 300  $\mu$ L of acetonitrile containing 0.1% formic acid to precipitate proteins.[\[6\]](#)
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.[\[7\]](#)
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.

### 2. LC-MS/MS Conditions

- Liquid Chromatograph: Shimadzu Nexera X2 (or equivalent)
- Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5  $\mu$ m)[\[8\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
  - 0-1 min: 5% B
  - 1-5 min: 5% to 95% B
  - 5-7 min: 95% B
  - 7.1-9 min: 5% B

- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: SCIEX Triple Quad 5500 (or equivalent)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Q1/Q3):
  - **Famprofazone**: To be determined empirically (precursor ion likely m/z 287)
  - Methamphetamine: 150.1 -> 119.1
  - Amphetamine: 136.1 -> 119.1

## Workflow Diagram



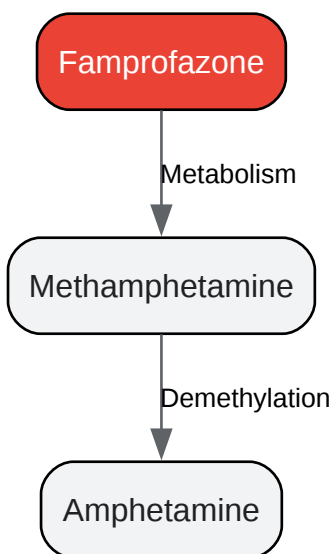
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LC-MS/MS workflow for **Famprofazone** analysis.

## Famprofazone Metabolism

**Famprofazone** is known to be metabolized in the body to form amphetamine and methamphetamine. This metabolic pathway is a critical consideration in the interpretation of analytical results, particularly in forensic and anti-doping contexts.

## Metabolic Pathway Diagram



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Metabolic conversion of **Famprofazone**.

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